MFCD18317310
Description
MFCD18317310 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and materials science research.
Properties
IUPAC Name |
2-chloro-5-(3-cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClFN2O2/c14-12-10(13(18)19)4-8(6-17-12)9-3-1-2-7(5-16)11(9)15/h1-4,6H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSWNBGNBLHTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687420 | |
| Record name | 2-Chloro-5-(3-cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-70-2 | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-(3-cyano-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261948-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(3-cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18317310 involves several steps, typically starting with the preparation of the nicotinic acid derivative. The synthetic route includes:
Nitration and Halogenation: The initial step involves the nitration of a suitable aromatic precursor, followed by halogenation to introduce the chloro and fluoro substituents.
Coupling Reaction: The final step involves coupling the substituted phenyl ring with the nicotinic acid moiety, typically using a palladium-catalyzed cross-coupling reaction
Chemical Reactions Analysis
MFCD18317310 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
MFCD18317310 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is utilized in biochemical assays to study enzyme interactions and inhibition.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of MFCD18317310 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolotriazine Derivatives (CAS 918538-05-3)
- Structural Similarities : Both MFCD18317310 and CAS 918538-05-3 (C₆H₃Cl₂N₃) are nitrogen-rich heterocyclic compounds, featuring fused aromatic rings. The presence of chlorine atoms in CAS 918538-05-3 enhances electrophilic reactivity, a trait likely shared with this compound if it contains halogen substituents .
- Physicochemical Properties :
- Molecular Weight : CAS 918538-05-3 has a molecular weight of 188.01 g/mol, whereas trifluoromethyl analogs (e.g., CAS 1533-03-5) exhibit higher molecular weights (~202.17 g/mol) due to fluorine substitution .
- Solubility : CAS 918538-05-3 shows moderate solubility in polar solvents (e.g., DMF), while trifluoromethyl groups in similar compounds improve lipid solubility and membrane permeability .
Trifluoromethyl-Containing Compounds (CAS 1533-03-5)
- Functional Similarities : The trifluoromethyl group in CAS 1533-03-5 (C₁₀H₉F₃O) confers metabolic stability and bioavailability, properties critical in drug design. This compound may exhibit analogous advantages if it incorporates fluorine .
- Synthetic Pathways : Both compounds likely utilize catalytic methods (e.g., A-FGO catalyst in CAS 1761-61-1) for efficient heterocycle formation, with reaction yields exceeding 90% under optimized conditions .
Data Tables
Table 1. Comparative Physicochemical Properties
*Estimated based on analogous compounds.
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